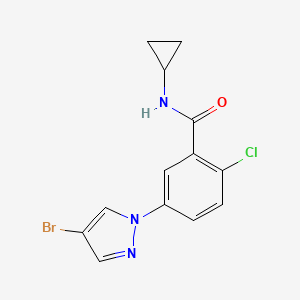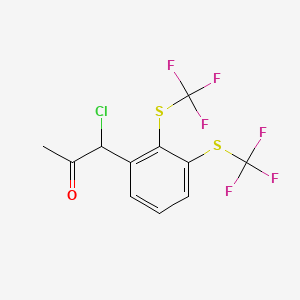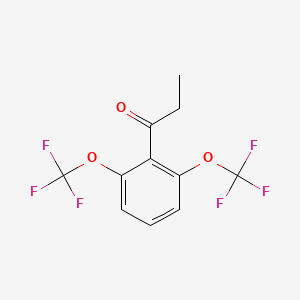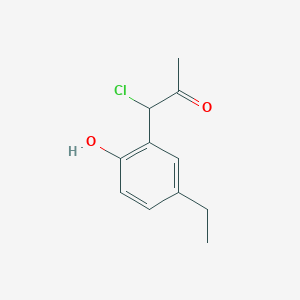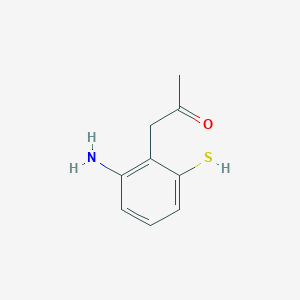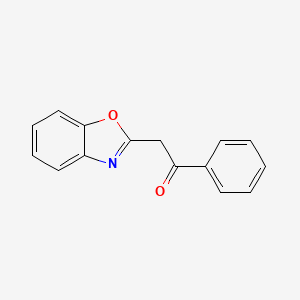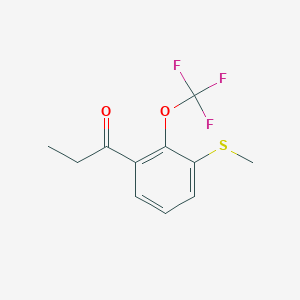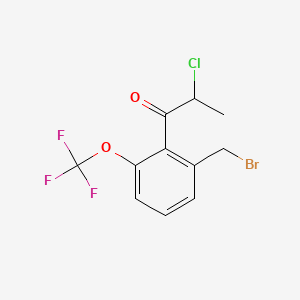
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone groups
Vorbereitungsmethoden
The synthesis of 1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Trifluoromethoxylation: The addition of a trifluoromethoxy group, which can be challenging due to the volatility of reagents.
Chloropropanone Formation: The final step involves the formation of the chloropropanone moiety.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Pharmaceuticals: The trifluoromethoxy group enhances the metabolic stability and bioavailability of drug candidates.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as increased thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets, while the bromomethyl and chloropropanone groups facilitate its reactivity. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can be compared with other compounds containing similar functional groups:
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropane: Lacks the ketone group, leading to different reactivity and applications.
1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropanol:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H9BrClF3O2 |
|---|---|
Molekulargewicht |
345.54 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-6-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O2/c1-6(13)10(17)9-7(5-12)3-2-4-8(9)18-11(14,15)16/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
REOSMBCOQBVMKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=CC=C1OC(F)(F)F)CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Prolinamide, 3,3'-[2,4-hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-](/img/structure/B14060623.png)


